2-{[2-(4-Bromoanilino)-2-oxoethyl]thio}acetic acid
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Overview
Description
2-{[2-(4-Bromoanilino)-2-oxoethyl]thio}acetic acid is an organic compound with a complex structure that includes a bromoaniline moiety, an oxoethyl group, and a thioacetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Bromoanilino)-2-oxoethyl]thio}acetic acid typically involves multiple steps. One common method starts with the reaction of 4-bromoaniline with an oxoethylating agent to form an intermediate compound. This intermediate is then reacted with thioacetic acid under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-Bromoanilino)-2-oxoethyl]thio}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups into the molecule .
Scientific Research Applications
2-{[2-(4-Bromoanilino)-2-oxoethyl]thio}acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{[2-(4-Bromoanilino)-2-oxoethyl]thio}acetic acid involves its interaction with specific molecular targets. The bromoaniline moiety can interact with enzymes or receptors, while the thioacetic acid group can form covalent bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(4-Chloroanilino)-2-oxoethyl]thio}acetic acid
- 2-{[2-(4-Fluoroanilino)-2-oxoethyl]thio}acetic acid
- 2-{[2-(4-Methoxyanilino)-2-oxoethyl]thio}acetic acid
Uniqueness
2-{[2-(4-Bromoanilino)-2-oxoethyl]thio}acetic acid is unique due to the presence of the bromo group, which can significantly influence its chemical reactivity and biological activity. The bromo group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H10BrNO3S |
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Molecular Weight |
304.16 g/mol |
IUPAC Name |
2-[2-(4-bromoanilino)-2-oxoethyl]sulfanylacetic acid |
InChI |
InChI=1S/C10H10BrNO3S/c11-7-1-3-8(4-2-7)12-9(13)5-16-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) |
InChI Key |
MAXBNKFFWOAWDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSCC(=O)O)Br |
Origin of Product |
United States |
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